molecular formula C20H15ClN2O B2753714 1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338786-83-7

1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No. B2753714
CAS RN: 338786-83-7
M. Wt: 334.8
InChI Key: YBCUDOKBKQHJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The presence of the chlorobenzyl group and the phenyl group attached to the benzimidazole core suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the benzimidazole core, the phenyl group, and the chlorobenzyl group . The exact structure would depend on the specific locations of these groups on the benzimidazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl group could potentially influence its solubility, stability, and reactivity .

Scientific Research Applications

Antihistaminic Agents

The synthesis and evaluation of benzimidazole derivatives for their H1-antihistaminic activity have been explored. In a study by Iemura et al. (1986), a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles demonstrated potent antihistaminic activity, with specific derivatives exhibiting significant efficacy in vivo, highlighting their potential as H1-antihistaminic agents (Iemura et al., 1986).

Antimicrobial and Anticancer Activities

Benzimidazole derivatives have been investigated for their broad-spectrum antimicrobial activity against bacterial and fungal strains. Padalkar et al. (2014) synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives, finding them to exhibit excellent antimicrobial efficacy, comparable to standard drugs (Padalkar et al., 2014). Additionally, Salahuddin et al. (2014) synthesized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives, with some showing notable anticancer activity on breast cancer cell lines (Salahuddin et al., 2014).

Antiviral and Anti-inflammatory Properties

Research has also delved into the antiviral and anti-inflammatory potentials of benzimidazole derivatives. For instance, Grinev et al. (1974) synthesized hydroxy and oxo derivatives of benzimidazole and quinoxaline with high antiviral activity (Grinev et al., 1974). Tozkoparan et al. (1999) explored thiazolo[3,2-a]pyrimidine derivatives, identifying compounds with moderate anti-inflammatory activity at certain dose levels (Tozkoparan et al., 1999).

Antioxidant Activity

The antioxidant activity of benzimidazole compounds has been highlighted in studies, such as the one by Saini et al. (2016), where 2-methyl benzimidazole exhibited significant antioxidant properties, showcasing the chemical's therapeutic potential beyond its antimicrobial and anticancer applications (Saini et al., 2016).

properties

IUPAC Name

1-[(4-chlorophenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O/c21-17-12-10-15(11-13-17)14-24-23-19-9-5-4-8-18(19)22-20(23)16-6-2-1-3-7-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCUDOKBKQHJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.